Ethoxy vs. Methoxy C6 Substitution: A Measurable Lipophilicity Differential (Δ XLogP3 = +0.4)
The replacement of the C6-methoxy group with a C6-ethoxy group produces a quantifiable increase in lipophilicity. The target compound 4-chloro-6-ethoxy-2-pyrimidinamine has a computed XLogP3 value of 1.5 [1], while the methoxy analog 2-amino-4-chloro-6-methoxypyrimidine (CAS 5734-64-5; ACMP) has an XLogP3 of 1.1 [2]. Experimental LogP measurements corroborate this trend: the ethoxy compound shows LogP ≈ 1.69 versus LogP ≈ 1.30 for the methoxy analog . This Δ of approximately +0.4 log units translates to a roughly 2.5-fold higher octanol–water partition coefficient, which is materially significant for biphasic reaction partitioning, reverse-phase chromatographic purification, and the lipophilicity of final drug candidates synthesised from this intermediate.
| Evidence Dimension | Lipophilicity (XLogP3 / experimental LogP) |
|---|---|
| Target Compound Data | XLogP3: 1.5; Experimental LogP: ≈1.69 |
| Comparator Or Baseline | 2-Amino-4-chloro-6-methoxypyrimidine (CAS 5734-64-5): XLogP3: 1.1; Experimental LogP: ≈1.30 |
| Quantified Difference | Δ XLogP3 = +0.4 (≈2.5× higher partition coefficient); Δ experimental LogP ≈ +0.39 |
| Conditions | Computed XLogP3 values (PubChem 2021.05.07 release); experimental LogP from chemical database sources |
Why This Matters
A Δ LogP of +0.4 alters chromatographic retention, biphasic extraction efficiency, and the calculated lipophilic ligand efficiency (LLE) of final compounds—directly impacting medicinal chemistry SAR campaigns and process development decisions.
- [1] Kuujia Compound Database: 4-Chloro-6-ethoxy-2-pyrimidinamine, XLogP3: 1.5. https://www.kuujia.com View Source
- [2] AngeneChemical: 2-Pyrimidinamine, 4-chloro-6-methoxy- (CAS 5734-64-5), XLogP3: 1.1. https://www.angenechemical.com View Source
